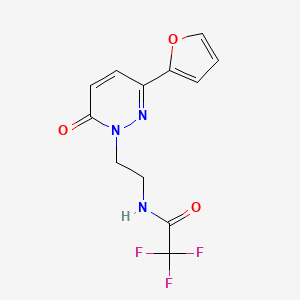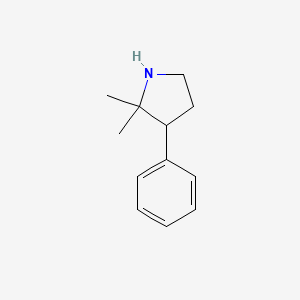
2,2-Dimethyl-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-phenylpyrrolidine is a chemical compound with the CAS Number: 1248677-31-7 . It has a molecular weight of 175.27 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 175.27 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Enantiodivergent Synthesis
- 2,2-Dimethyl-3-phenylpyrrolidine is used in enantiodivergent synthesis, as seen in the preparation of amino analogs of pantolactone, which are derivatives of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one (Camps et al., 2007).
Synthesis of Protected Nitrocyclohexitols
- It plays a role in the synthesis of highly oxygenated nitrocyclohexanes, which are key intermediates in the total synthesis of antitumoral natural products like pancratistatin (Cagide-Fagín et al., 2012).
Photooxidizing Heteroleptic Cr(III) Tris-dipyridyl Complexes
- This compound is involved in the preparation and characterization of Cr(III) coordination complexes, which have applications in photooxidation processes (McDaniel et al., 2010).
Arylation of N-phenylpyrrolidine
- It's used in the development of new transformations for the direct and selective arylation of sp3 C-H bonds, a process significant in organic synthesis (Sezen & Sames, 2005).
Thermolysis in the Presence of Dipolarophiles
- The compound is involved in thermolysis reactions leading to the formation of derivatives of 1-phthalimidopyrrolidine, demonstrating its role in creating complex organic structures (Kuznetsov et al., 2009).
Influence on Kinetics and Mechanism of Ring Transformation
- Studies on substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts indicate its influence on the kinetics and mechanism of transformation reactions in organic chemistry (Hanusek et al., 2004).
Synthesis of Modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate Terpolymer
- This compound plays a role in the synthesis of terpolymers, which has implications in material science (Solovskii, 2006).
Photogeneration of Hydrogen from Water
- This compound contributes to the study of hydrogen production from water, a crucial aspect of sustainable energy research (Du et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHHPJJEUYLYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)
![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)
![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)
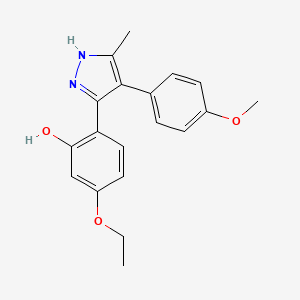
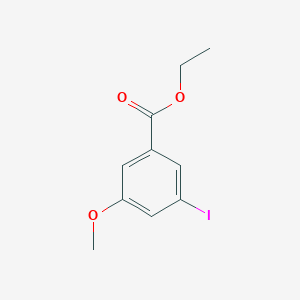
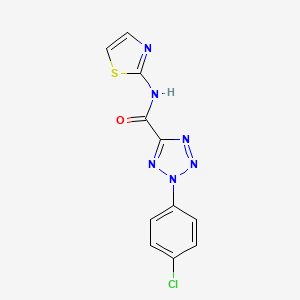
![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)


